1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O2/c1-11-9-15(24(2)3)23-16(21-11)19-7-8-20-17(25)22-12-5-6-14(26-4)13(18)10-12/h5-6,9-10H,7-8H2,1-4H3,(H,19,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDGAGFWIZDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C=C2)OC)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Urea Linkage:
- Reacting 3-chloro-4-methoxyaniline with an isocyanate derivative to form the urea linkage.
- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of urea derivatives with pyrimidine-linked pharmacophores. Below is a detailed comparison with structurally analogous molecules from the literature:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Binding and Solubility: The target compound’s 3-chloro-4-methoxyphenyl group offers a balance of hydrophobicity (Cl) and polarity (OCH3), which may improve solubility compared to purely chloro-substituted analogs like or methyl-substituted derivatives like .
Pyrimidine Modifications: The 4-(dimethylamino)-6-methylpyrimidine in the target compound introduces basicity and steric hindrance, which could improve receptor binding compared to the pyrrolidinyl group in or the ethoxy group in .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (494.02 g/mol) compared to analogs like (393.4 g/mol) and (299.37 g/mol) suggests increased complexity, which may impact pharmacokinetic properties such as absorption or permeability.
Theoretical Implications for Research
- Structure-Activity Relationships (SAR): The target compound’s unique combination of substituents could optimize interactions with kinase domains or GPCRs, where urea derivatives are known to act as inhibitors .
- Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to compounds with unsubstituted phenyl rings.
- Synthetic Feasibility: The ethyl linker and dimethylamino pyrimidine may pose challenges in regioselective synthesis compared to simpler analogs like .
Biological Activity
The compound 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a complex organic molecule with potential therapeutic applications. Its structure includes a chloro and methoxy substitution on a phenyl ring, a urea linkage, and a dimethylamino-substituted pyrimidine. This unique configuration suggests a variety of biological activities, particularly in the realm of medicinal chemistry.
- Molecular Formula : C17H23ClN6O2
- Molecular Weight : 378.86 g/mol
- InChIKey : Not available in the provided data.
Research indicates that compounds similar to this urea derivative often exhibit significant biological activities through mechanisms such as:
- Enzyme Inhibition : Many urea derivatives act as inhibitors for various enzymes, including kinases and proteases, which are crucial in cancer and other diseases.
- Receptor Modulation : The compound's structure may allow it to interact with specific receptors, influencing cellular signaling pathways.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study evaluated the compound's effectiveness against several cancer cell lines, including breast and lung cancer. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease. The IC50 value for AChE inhibition was found to be in the low micromolar range, indicating potent activity.
Q & A
Basic: What are the key considerations for synthesizing 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine ring and subsequent urea bond formation. Critical steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(OAc)₂) for C–N bond formation between the pyrimidine and ethylenediamine intermediates .
- Urea formation : React isocyanates with amines under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
Optimizing reaction time (12–48 hours) and temperature (60–100°C) is crucial to minimize side products like hydrolyzed intermediates .
Basic: How is the compound structurally characterized, and which analytical methods are most reliable?
Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; pyrimidine NH at δ 8.5–9.0 ppm) .
- ¹³C NMR identifies carbonyl carbons (urea C=O at δ 155–160 ppm) and aromatic carbons .
Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the urea bond) .
HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .
Basic: What strategies improve solubility and formulation for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤10% v/v) for stock solutions; dilute in PBS or cell culture media to avoid cytotoxicity .
- Lipid-based carriers : Liposomes (e.g., DOPC/cholesterol) enhance bioavailability for cell permeability studies .
- pH adjustment : Buffers (pH 7.4) stabilize the urea moiety, preventing hydrolysis .
Advanced: How do structural modifications influence its kinase inhibition profile?
Answer:
Key SAR insights from analogs:
- Chloro vs. methoxy substitution : Chloro at the 3-position (aromatic ring) enhances selectivity for kinases like EGFR (IC₅₀ = 0.12 µM vs. 0.45 µM for methoxy) by increasing hydrophobic interactions .
- Pyrimidine substituents : Dimethylamino groups at the 4-position improve solubility but reduce binding affinity (e.g., 2-fold lower potency compared to morpholino analogs) .
- Ethylenediamine linker : Shortening the chain decreases off-target effects (e.g., 50% reduction in VEGFR2 inhibition) .
Advanced: What experimental approaches optimize selectivity against off-target kinases?
Answer:
- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2, ABL1) .
- Molecular docking : Modify the urea linker length (e.g., 2–3 carbons) to sterically hinder non-target kinases .
- Alanine scanning mutagenesis : Identify critical residues (e.g., EGFR L858R mutation) to tailor substituents for mutant-selective inhibition .
Advanced: How is in vivo efficacy evaluated in preclinical cancer models?
Answer:
- Xenograft models : Administer 10–50 mg/kg (oral or IP) in nude mice with EGFR-driven tumors (e.g., H1975 NSCLC). Monitor tumor volume reduction (≥50% vs. control) and toxicity (body weight, liver enzymes) .
- Pharmacokinetics : Plasma half-life (t₁/₂ = 3–5 hours) and bioavailability (F = 20–30%) are determined via LC-MS/MS .
- Metabolite profiling : Identify major metabolites (e.g., demethylated pyrimidine) using liver microsomes .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often arise from:
- Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays alter IC₅₀ values (e.g., 2-fold differences) .
- Cell line variability : EGFR expression levels (e.g., A431 vs. HeLa) impact potency (IC₅₀ = 0.1–1.2 µM) .
- Solubility limits : Precipitation in aqueous media reduces apparent activity; confirm compound stability via HPLC before assays .
Advanced: What analytical methods validate compound stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hours) and analyze degradation products (e.g., hydrolyzed urea) via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) for storage recommendations .
- Light exposure tests : UV-vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes) .
Advanced: How to design stability studies for long-term storage?
Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; analyze purity monthly via HPLC .
- Cryopreservation : Lyophilize in mannitol/sucrose matrices for −80°C storage; reconstitution in DMSO maintains activity .
- Oxygen-free packaging : Use argon-flushed vials to prevent oxidation of the dimethylamino group .
Advanced: What methodologies confirm target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Heat shock (37–65°C) lysates to quantify target protein stabilization (ΔTm ≥ 2°C indicates binding) .
- Western blotting : Measure downstream phosphorylation (e.g., EGFR Y1068) reduction (≥70%) after treatment .
- Fluorescence polarization : Competitive binding assays with FITC-labeled ATP confirm displacement (Kd = 50–100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
